molecular formula C14H20N4O3 B15121677 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B15121677
M. Wt: 292.33 g/mol
InChI Key: QYLLEZHETJVDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a morpholine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Substitution with Methyl Group: The methyl group is introduced at the 6-position of the pyrimidine ring using methylating agents like methyl iodide under basic conditions.

    Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where the pyrimidine ring is reacted with morpholine in the presence of a suitable catalyst.

    Formation of Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)piperidine
  • 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)pyrrolidine
  • 4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)thiomorpholine

Uniqueness

4-(6-Methylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

[4-(6-methylpyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H20N4O3/c1-11-8-13(16-10-15-11)18-4-7-21-12(9-18)14(19)17-2-5-20-6-3-17/h8,10,12H,2-7,9H2,1H3

InChI Key

QYLLEZHETJVDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.